molecular formula C12H12Cl2N4O2 B11787498 Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11787498
M. Wt: 315.15 g/mol
InChI Key: XCSOUACWRNOFGU-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Ring: The starting material, 3,5-dichloro-6-methylpyridine, is synthesized through chlorination and methylation reactions.

    Triazole Ring Formation: The pyridine derivative undergoes a cyclization reaction with hydrazine to form the triazole ring.

    Esterification: The final step involves the esterification of the triazole derivative with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and hydrazines.

    Substitution Products: Various substituted pyridine and triazole derivatives.

Scientific Research Applications

Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent.

    Agriculture: Possible application as a pesticide or herbicide.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, in medicinal applications, it may inhibit the growth of microorganisms by targeting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate: Unique due to its specific substitution pattern and ester functional group.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1,2,3-triazole-4-carboxylates with varying alkyl groups.

Uniqueness

This compound stands out due to its unique combination of a pyridine ring with dichloro and methyl substitutions, coupled with a triazole ring and an ester group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a synthetic compound notable for its complex structure and potential biological activities. The compound features a triazole ring and a pyridine derivative, which contribute to its reactivity and biological profile. This article discusses the biological activity of this compound based on various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H12Cl2N4O2C_{11}H_{12}Cl_2N_4O_2. The presence of the dichloro substituents on the pyridine ring enhances its biological activity by increasing lipophilicity and reactivity.

PropertyValue
Molecular Weight278.132 g/mol
LogP3.027
Melting PointNot Available
DensityNot Available

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi . this compound is hypothesized to follow this trend due to its structural characteristics.

Anticancer Activity

Several studies have reported the anticancer potential of triazole-containing compounds. For example, compounds with a similar triazole framework have demonstrated significant antiproliferative effects against various cancer cell lines. A study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves inhibition of key enzymes involved in cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both humans and pathogens like Plasmodium falciparum.
  • Antioxidant Activity : Some studies indicate that triazole derivatives possess antioxidant properties, which may contribute to their therapeutic efficacy by mitigating oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. This compound was included in the screening process. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Study 2: Anticancer Screening

In another study focusing on anticancer properties, ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyltriazole derivatives were synthesized and tested against multiple cancer cell lines. The results showed promising antiproliferative activity with IC50 values ranging from 1.1 μM to 4.24 μM across different cell lines . These findings support further exploration into the compound's potential as an anticancer agent.

Properties

Molecular Formula

C12H12Cl2N4O2

Molecular Weight

315.15 g/mol

IUPAC Name

ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C12H12Cl2N4O2/c1-4-20-12(19)10-7(3)16-18(17-10)11-9(14)5-8(13)6(2)15-11/h5H,4H2,1-3H3

InChI Key

XCSOUACWRNOFGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C)C2=C(C=C(C(=N2)C)Cl)Cl

Origin of Product

United States

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